Methyl 1-adamantanesulfonate

Overview

Description

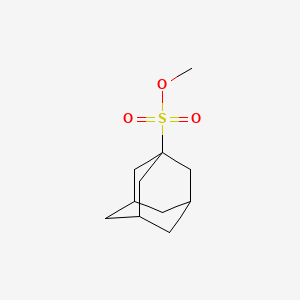

Methyl 1-adamantanesulfonate is an organic building block . It is also known as amantadine sulfate or methadam. It belongs to the class of adamantanes.

Molecular Structure Analysis

The molecular formula of this compound is C11H18O3S . Its molecular weight is approximately 230.32 g/mol . The molecule contains a total of 35 bonds, including 17 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 4 six-membered rings, 3 eight-membered rings, and 1 sulfonate .Physical And Chemical Properties Analysis

This compound is a solid substance . Its melting point is between 114-116 °C .Scientific Research Applications

Crystal Structure Analysis

Methyl 1-adamantanesulfonate (also known as 1-methylsulfonyladamantane) has been studied for its unique crystal structure. Tinant, Declercq, and Exner (1993) explored its deformation due to substitution, revealing its monoclinic crystal structure and discussing the bond angles in adamantane derivatives (Tinant, Declercq, & Exner, 1993).

Synthesis and Reactions

The synthesis of related adamantane derivatives and their reactions have been a subject of interest. For example, Takeuchi et al. (1980) prepared 1-adamantyl trifluoromethanesulfonate and explored its reactions, such as abstracting hydride to form adamantane and initiating the polymerization of tetrahydrofuran (Takeuchi, Moriyama, Kinoshita, Tachino, & Okamoto, 1980).

Polymerization Studies

Adamantane moiety has been used in polymerization studies. Kameshima et al. (2002) synthesized a novel five-membered cyclic thiocarbonate bearing an adamantane moiety and investigated its cationic ring-opening polymerization (Kameshima, Nemoto, Sanda, & Endo, 2002).

Nanotechnology Applications

In nanotechnology, adamantanes have been employed for atomic force microscopy (AFM) applications. Li et al. (2003) synthesized nanoscale 1,3,5,7-tetrasubstituted adamantanes for AFM, highlighting their potential as nanoscale calibration tools (Li, Rukavishnikov, Petukhov, Zaikova, Jin, & Keana, 2003).

Monolithic Stationary Phase Development

In chromatography, adamantyl-functionalized polymers have been developed for capillary electrochromatography. Ohyama et al. (2010) synthesized an adamantyl-functionalized monolithic stationary phase, demonstrating its utility in improving peak shapes of basic solutes (Ohyama, Fukahori, Nakashima, Sueyoshi, Kishikawa, & Kuroda, 2010).

Safety and Hazards

In case of inhalation, it is advised to move the person into fresh air and give artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution . If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .

Mechanism of Action

Methyl 1-adamantanesulfonate, also known as methyl adamantane-1-sulfonate, is an organic compound with the molecular formula C11H18O3S and a molecular weight of 230.32 . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Biochemical Analysis

Biochemical Properties

Methyl 1-adamantanesulfonate plays a significant role in biochemical reactions, particularly as an organic building block. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with sulfonate-binding proteins, which are involved in the transport and metabolism of sulfonate compounds. These interactions are typically characterized by the binding of the sulfonate group to the active site of the protein, leading to conformational changes that affect the protein’s activity .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling proteins involved in pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular responses. Additionally, this compound can affect cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the flux of metabolites and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through its sulfonate group. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For instance, this compound can inhibit the activity of sulfonate-metabolizing enzymes by occupying their active sites, thereby preventing the binding of natural substrates. Additionally, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression. These effects are often dependent on the concentration and duration of exposure to the compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as enhancing enzyme activity and improving metabolic function. At high doses, this compound can exhibit toxic or adverse effects, including enzyme inhibition, disruption of cellular processes, and potential cytotoxicity. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by sulfonate-metabolizing enzymes, leading to the production of various metabolites. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell. Additionally, this compound can affect the activity of enzymes involved in one-carbon metabolism, thereby impacting the synthesis of nucleotides and other essential biomolecules .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. For example, this compound can bind to sulfonate transporters, which mediate its uptake and distribution within the cell. The compound’s distribution can also be influenced by its interactions with cellular membranes and other structural components .

Subcellular Localization

The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the cytoplasm, nucleus, or mitochondria. These localization signals ensure that this compound exerts its effects in the appropriate cellular context. Additionally, the compound’s activity and function can be modulated by its subcellular localization, as different compartments provide distinct microenvironments that influence its interactions with biomolecules .

properties

IUPAC Name |

methyl adamantane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O3S/c1-14-15(12,13)11-5-8-2-9(6-11)4-10(3-8)7-11/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDWYYQDVBUEDSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COS(=O)(=O)C12CC3CC(C1)CC(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399474 | |

| Record name | Methyl 1-adamantanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21280-40-0 | |

| Record name | Methyl 1-adamantanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tetramethylol-melamin-dioxy-propylen [German]](/img/structure/B1598623.png)

![4-methyl-N-[3-[(4-methylphenyl)sulfonyl-[2-[(4-methylphenyl)sulfonyl-[3-[(4-methylphenyl)sulfonylamino]propyl]amino]ethyl]amino]propyl]benzenesulfonamide](/img/structure/B1598627.png)

![(3Z)-4-[(2-Hydroxyethyl)amino]-3-penten-2-one](/img/structure/B1598633.png)

![2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine](/img/structure/B1598636.png)